Product packaging for 7-Bromo-1,1,1-trifluoroheptan-2-OL(Cat. No.:CAS No. 928211-20-5)

7-Bromo-1,1,1-trifluoroheptan-2-OL

Cat. No.: B8625004
CAS No.: 928211-20-5
M. Wt: 249.07 g/mol
InChI Key: FXCSAUJFOKTZGC-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Alkyl Chains in Organic Synthesis

The presence of multiple halogen atoms on an alkyl chain, as seen in 7-Bromo-1,1,1-trifluoroheptan-2-ol, introduces a wealth of synthetic possibilities. The bromo- and trifluoromethyl groups on the same carbon chain create a bifunctional molecule with two distinct reactive centers. The terminal bromine atom can participate in a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functionalities. The trifluoromethyl group, on the other hand, is a strong electron-withdrawing group that can influence the reactivity of nearby functional groups. This dual functionality makes polyhalogenated alkyl chains valuable synthons for constructing complex molecular architectures.

The Unique Role of the Trifluoromethyl Group in Aliphatic Systems

The trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry and materials science. nih.govchemsrc.combiosynth.com Its high electronegativity and the strength of the carbon-fluorine bond confer several advantageous properties. nih.gov In pharmaceutical applications, the inclusion of a trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. chemsrc.com It can also increase lipophilicity, which can improve membrane permeability and bioavailability. nih.gov Furthermore, the steric bulk and electronic nature of the -CF3 group can lead to stronger and more specific interactions with biological targets. nih.gov

Contextualizing this compound within Functionalized Alcohol Research

This compound (CAS No. 928211-20-5) emerges as a noteworthy compound within the ongoing research into functionalized alcohols. chemsrc.commolaid.com Its structure combines a secondary alcohol, a terminal bromine atom, and a trifluoromethyl group, offering multiple points for chemical modification. Research into functionalized aliphatic alcohols is driven by the need for versatile building blocks in the synthesis of complex organic molecules. cymitquimica.com The strategic placement of different functional groups allows for sequential and selective reactions, enabling the efficient construction of target compounds with desired properties.

While specific research on this compound is not extensively documented in publicly available literature, its chemical nature suggests significant potential. It can be viewed as a precursor to a wide range of derivatives, where the alcohol and bromo- functionalities can be independently or concurrently transformed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12BrF3O B8625004 7-Bromo-1,1,1-trifluoroheptan-2-OL CAS No. 928211-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

928211-20-5

Molecular Formula

C7H12BrF3O

Molecular Weight

249.07 g/mol

IUPAC Name

7-bromo-1,1,1-trifluoroheptan-2-ol

InChI

InChI=1S/C7H12BrF3O/c8-5-3-1-2-4-6(12)7(9,10)11/h6,12H,1-5H2

InChI Key

FXCSAUJFOKTZGC-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(F)(F)F)O)CCBr

Origin of Product

United States

Physicochemical Properties

Detailed experimental data for 7-Bromo-1,1,1-trifluoroheptan-2-ol is scarce. However, some of its basic properties can be inferred or have been predicted. For comparison, the properties of its direct precursor, 7-Bromo-1,1,1-trifluoroheptan-2-one, are more readily available from commercial suppliers. nbinno.comachemblock.commyuchem.com

Table 1: of this compound

PropertyValueSource
CAS Number 928211-20-5 chemsrc.commolaid.com
Molecular Formula C7H12BrF3O chemsrc.com
Molecular Weight 249.07 g/mol Calculated
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Table 2: of 7-Bromo-1,1,1-trifluoroheptan-2-one

PropertyValueSource
CAS Number 647831-24-1 nbinno.comachemblock.commyuchem.com
Molecular Formula C7H10BrF3O nbinno.comachemblock.commyuchem.com
Molecular Weight 247.05 g/mol nbinno.commyuchem.com
Appearance Colorless to pale yellow liquid nbinno.com
Boiling Point 200-220 °C (predicted) nbinno.com
Density ~1.45 g/cm³ (predicted) nbinno.com
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform); insoluble in water. nbinno.com

Synthesis of 7 Bromo 1,1,1 Trifluoroheptan 2 Ol

A plausible and common synthetic route to 7-Bromo-1,1,1-trifluoroheptan-2-ol involves the reduction of its corresponding ketone, 7-Bromo-1,1,1-trifluoroheptan-2-one. The reduction of trifluoromethyl ketones is a well-established method for the preparation of trifluoromethyl-containing alcohols. nih.gov

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, potentially allowing for the synthesis of specific stereoisomers of the alcohol. For instance, the use of chiral reducing agents could facilitate an enantioselective reduction.

Potential Research Applications

Given its bifunctional nature, 7-Bromo-1,1,1-trifluoroheptan-2-ol holds promise as a versatile intermediate in organic synthesis. The bromine atom can be displaced by a wide range of nucleophiles or utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The alcohol functionality can be oxidized, protected, or converted into a leaving group for further transformations.

These characteristics make it a potential building block for the synthesis of:

Pharmaceutical Intermediates: The trifluoromethyl group is a common motif in many modern drugs. nih.govchemsrc.combiosynth.com This alcohol could serve as a starting material for the synthesis of more complex drug candidates.

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy of agrochemicals.

Functionalized Polymers: The bromo- and hydroxyl groups could be used to incorporate this fluorinated building block into polymer chains, potentially imparting unique thermal or chemical resistance properties.

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of fluorinated organic compounds, particularly those containing the trifluoromethyl group, is of significant interest in medicinal and materials chemistry due to the unique physicochemical properties imparted by fluorine. This article focuses on the synthetic methodologies applicable to the formation of this compound, a specialized aliphatic alcohol. The construction of this molecule requires careful consideration of the introduction of the trifluoromethyl group, the incorporation of the terminal bromine atom, and the chemo- and regioselective formation of the seven-carbon backbone.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei like hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). slideshare.netslideshare.net For 7-Bromo-1,1,1-trifluoroheptan-2-ol, NMR is indispensable for confirming the connectivity and stereochemistry of the molecule.

Application of ¹H, ¹³C, and ¹⁹F NMR for Fluorine-Containing Compounds

The presence of hydrogen, carbon, and fluorine atoms in this compound allows for a thorough investigation using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each technique provides complementary information for a complete structural assignment.

¹H NMR Spectroscopy: In the proton NMR spectrum of this molecule, distinct signals are expected for the different hydrogen environments. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, with its chemical shift influenced by the adjacent electron-withdrawing trifluoromethyl group and the alkyl chain. oregonstate.educhemistrysteps.com The protons on the carbon adjacent to the bromine (CH₂-Br) would also exhibit a characteristic downfield shift. orgchemboulder.com The remaining methylene (B1212753) (CH₂) protons along the aliphatic chain would appear as complex multiplets in the typical alkane region. docbrown.info

¹³C NMR Spectroscopy: A ¹³C NMR spectrum will show a unique signal for each carbon atom in a distinct electronic environment. libretexts.orglibretexts.org The carbon attached to the trifluoromethyl group (C2) will be significantly shifted and will show coupling to the fluorine atoms. The carbon bonded to the bromine atom (C7) will also have a characteristic chemical shift, typically in the range of 25-50 ppm. docbrown.infodocbrown.infoscribd.com The remaining four carbons in the chain will give rise to separate signals, confirming the seven-carbon backbone.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The three fluorine atoms of the trifluoromethyl (CF₃) group in this compound are chemically equivalent and would be expected to produce a single signal, often a singlet or a doublet due to coupling with the C2 proton. wikipedia.org The chemical shift of this signal, typically between -50 and -70 ppm for CF₃ groups, provides definitive evidence for the presence and electronic environment of the trifluoromethyl moiety. nih.govdovepress.com

Table 1: Predicted NMR Data for this compound
AtomNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H on C2¹H~3.8 - 4.2Multiplet (m)Deshielded by adjacent -OH and -CF₃ groups.
H on C7¹H~3.4Triplet (t)Deshielded by the bromine atom.
H on C3-C6¹H~1.4 - 1.9Multiplets (m)Overlapping signals typical for alkyl chains.
H on OH¹HVariableSinglet (s, broad)Chemical shift is concentration and solvent dependent.
C1¹³C~125 (quartet)Quartet (q)Coupled to three fluorine atoms (¹JCF).
C2¹³C~70 (quartet)Quartet (q)Shifted downfield by -OH and coupled to -CF₃ (²JCF).
C3-C6¹³C~20 - 35-Four distinct signals expected in the aliphatic region.
C7¹³C~33-Shift influenced by the terminal bromine atom. docbrown.info
CF₃¹⁹F~-60 to -70Singlet (s) or Doublet (d)Characteristic shift for a CF₃ group next to a chiral center. wikipedia.org

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are crucial for establishing the bonding network or connectivity within the molecule. slideshare.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to assemble the structure of this compound. youtube.com

¹H-¹H COSY: This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would allow for the mapping of the proton sequence from the C2 position through the aliphatic chain to the C7 position.

HSQC: This technique correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton assignments to their corresponding carbon atoms in the backbone.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the placement of functional groups. For instance, HMBC would show a correlation from the fluorine atoms of the CF₃ group to both C1 and C2, and from the protons on C3 to C2, unequivocally confirming the structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.orggentechscientific.com

For this compound (C₇H₁₂BrF₃O), the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.infoyoutube.com

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of a bromine radical: [M-Br]⁺

Loss of the trifluoromethyl radical: [M-CF₃]⁺ fluorine1.ru

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to fragments such as [CH(OH)CH₂CH₂CH₂CH₂Br]⁺ or [CF₃]⁺.

Dehydration: Loss of a water molecule, [M-H₂O]⁺.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueIon FormulaDescription
248 / 250[C₇H₁₂⁷⁹BrF₃O]⁺ / [C₇H₁₂⁸¹BrF₃O]⁺Molecular ion (M⁺) peak cluster, showing the characteristic 1:1 bromine isotope pattern.
169[C₇H₁₂F₃O]⁺Fragment resulting from the loss of a bromine radical ([M-Br]⁺).
179 / 181[C₆H₁₂⁷⁹BrO]⁺ / [C₆H₁₂⁸¹BrO]⁺Fragment from the loss of the trifluoromethyl radical ([M-CF₃]⁺).
69[CF₃]⁺Trifluoromethyl cation, a common fragment for CF₃-containing compounds.
230 / 232[C₇H₁₀⁷⁹BrF₃]⁺ / [C₇H₁₀⁸¹BrF₃]⁺Fragment from the loss of water ([M-H₂O]⁺).

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and identifying and quantifying impurities. nih.govijprajournal.com For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable tools.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. libretexts.org The sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the stationary phase. hpst.cz GC can be used to determine the purity of a sample by measuring the relative area of the main peak compared to any impurity peaks. Detectors that are sensitive to halogenated compounds, such as an electron capture detector (ECD) or a halogen-specific detector (XSD), can provide enhanced sensitivity for this type of analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase. ijprajournal.com For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the peak areas in the resulting chromatogram. HPLC is particularly useful for analyzing less volatile impurities that may be present in a sample. chromforum.org

Hyphenated Techniques (e.g., LC-SPE/NMR) for Complex Mixture Analysis

In pharmaceutical development and chemical manufacturing, identifying unknown impurities, even at trace levels, is critical. biomedres.us Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for this purpose. nih.gov

LC-MS and GC-MS: Coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) allows for the separation of impurities, followed by their immediate identification based on their mass and fragmentation pattern. biomedres.usnih.govrestek.com This is a standard approach for routine impurity profiling.

LC-SPE/NMR: For definitive structural elucidation of unknown impurities without the need for isolating large quantities, the hyphenation of LC with Solid-Phase Extraction (SPE) and NMR (LC-SPE/NMR) is an advanced approach. In this setup, the sample is first separated by HPLC. Individual peaks corresponding to impurities are then automatically trapped on small SPE cartridges. These trapped analytes are subsequently eluted with a deuterated solvent directly into the NMR spectrometer for full structural analysis. This powerful technique provides unambiguous structural information on even minor components of a complex mixture, which is invaluable for comprehensive impurity profiling. wordpress.com

Computational and Theoretical Investigations of 7 Bromo 1,1,1 Trifluoroheptan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 7-Bromo-1,1,1-trifluoroheptan-2-ol. nih.govacs.org These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds within the molecule.

The presence of the highly electronegative trifluoromethyl group is expected to have a profound influence on the electronic properties of the molecule. This group acts as a strong electron-withdrawing moiety, which can significantly affect the acidity of the adjacent hydroxyl group and the reactivity of the entire carbon chain. The bromine atom at the other end of the molecule also introduces specific electronic characteristics, including the potential for halogen bonding. nih.gov

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is likely to be localized around the bromine and oxygen atoms, while the LUMO may be associated with the antibonding orbitals of the C-Br and C-CF3 bonds. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. dtic.mil

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, as direct computational data for this specific molecule is not publicly available. The values are based on trends observed in similar halogenated alcohols.

PropertyPredicted ValueSignificance
HOMO Energy-9.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.7 eVSuggests relatively high kinetic stability.
Dipole Moment~2.5 DIndicates a polar molecule with significant intermolecular interactions.

Analysis of Intramolecular and Intermolecular Interactions

The functional groups present in this compound give rise to a variety of non-covalent interactions that dictate its physical properties and behavior in different environments.

The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor. The presence of the adjacent trifluoromethyl group significantly increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to non-fluorinated alcohols. acs.orgacs.org This enhanced donor capacity can lead to strong intermolecular hydrogen bonds with other molecules, such as solvents or other molecules of the same compound.

Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group is also a possibility. However, the formation of a five-membered ring for such an interaction would be strained. Computational studies on similar fluorohydrins suggest that the strength of such intramolecular hydrogen bonds is highly dependent on the conformational profile of the molecule. nih.govsouthampton.ac.uk

The bromine atom in this compound possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. acs.org This positive region can interact favorably with nucleophilic species, leading to the formation of a halogen bond. nih.govnih.gov Halogen bonding is a highly directional, non-covalent interaction that has been increasingly recognized for its importance in crystal engineering, materials science, and biological systems. mdpi.comrsc.org

In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen of the hydroxyl group of another molecule or a solvent molecule. The strength of this interaction can be influenced by the electronic nature of the rest of the molecule and the nature of the halogen bond acceptor. nih.govnih.gov

Table 2: Predicted Interaction Energies for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on typical interaction energies for similar functional groups found in the literature.

Interaction TypeInteracting GroupsPredicted Energy (kcal/mol)
Intermolecular Hydrogen Bond-OH (donor) with -OH (acceptor)-5 to -8
Intramolecular Hydrogen Bond-OH with F-C--1 to -3
Halogen BondC-Br with O (hydroxyl)-2 to -5

Conformational Analysis and Energy Landscapes

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their populations at a given temperature. Key dihedral angles to consider are those around the C1-C2 bond, which will be influenced by the bulky trifluoromethyl group, and the dihedral angles along the heptane (B126788) chain.

For a long-chain molecule like this, a vast number of conformers exist. The lowest energy conformations will likely seek to minimize steric hindrance between the bulky terminal groups and optimize any favorable intramolecular interactions. The extended, anti-periplanar arrangement of the carbon backbone is often a low-energy conformation for simple alkanes, but the presence of the functional groups in this compound will likely lead to more complex preferences. pressbooks.pub

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry can be employed to model potential reaction pathways for this compound, providing insights into reaction mechanisms and predicting selectivity. nih.govarxiv.orgchemrxiv.org For instance, the reactivity of the hydroxyl group and the bromo group can be computationally explored.

Reactions involving the hydroxyl group could include oxidation to the corresponding ketone or etherification. acs.org The trifluoromethyl group will influence the reactivity of the alcohol, potentially making it more susceptible to deprotonation under basic conditions.

The bromoalkane moiety can undergo nucleophilic substitution reactions. Theoretical calculations can help predict the activation barriers for reactions with various nucleophiles and assess the likelihood of competing elimination reactions. The presence of the hydroxyl and trifluoromethyl groups further down the chain may have long-range electronic effects on the reaction center.

Predictive models can also be used to understand the stereoselectivity of reactions, particularly if a chiral center is introduced or if the existing chiral center at C2 influences the outcome of a reaction at a different site. organic-chemistry.org

Applications of 7 Bromo 1,1,1 Trifluoroheptan 2 Ol in Complex Organic Synthesis

Role as a Versatile Building Block in Multistep Syntheses

There is a lack of specific examples in the scientific literature detailing the use of 7-Bromo-1,1,1-trifluoroheptan-2-ol as a building block in multistep syntheses. youtube.com In principle, its bifunctional nature, possessing both a reactive bromine atom and a secondary alcohol with a trifluoromethyl group, makes it a potentially valuable synthon. The bromine atom can participate in a variety of coupling reactions, such as Grignard, Suzuki, or Sonogashira reactions, to form new carbon-carbon bonds. The trifluoromethylated alcohol moiety can be used to introduce the trifluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of drug candidates.

Precursor for Fluorinated Intermediates

While the direct conversion of this compound to other fluorinated intermediates is not specifically described, general synthetic methodologies for the transformation of bromo-compounds and trifluoromethyl carbinols are well-established. For instance, the bromine atom could be displaced by a variety of nucleophiles to introduce other functional groups. The secondary alcohol could be oxidized to the corresponding ketone, 7-Bromo-1,1,1-trifluoroheptan-2-one, or could be used in etherification or esterification reactions.

Integration into Fluorine-Containing Polymers and Materials

No specific research has been found describing the integration of this compound into fluorine-containing polymers. In theory, this molecule could be functionalized to create a monomer suitable for polymerization. For example, the bromine atom could be converted to a polymerizable group, such as a vinyl or acrylic moiety. The resulting polymer would possess a trifluoromethylated side chain, which could impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Utility in Ligand Design for Catalysis

The application of this compound in the design of ligands for catalysis is not documented in the available literature. achemblock.com The presence of both a bromo-functionalized alkyl chain and a chiral trifluoromethylated alcohol center suggests its potential as a precursor for chiral ligands. The bromine could serve as a handle for attachment to a metal-coordinating scaffold, while the chiral alcohol could induce stereoselectivity in catalytic transformations.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for the synthesis of fluorinated compounds is a key area of modern chemical research. nottingham.ac.ukeurekalert.org For 7-Bromo-1,1,1-trifluoroheptan-2-ol, the primary synthetic challenge lies in the stereoselective reduction of its precursor, 7-Bromo-1,1,1-trifluoroheptan-2-one. biosynth.comcphi-online.comachemblock.comalfa-chemical.comchemicalbook.com

One promising avenue for sustainable synthesis is the use of biocatalysis. Specifically, ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions. nih.govgeorgiasouthern.edu The application of a suitable KRED could provide access to enantiomerically pure (R)- or (S)-7-Bromo-1,1,1-trifluoroheptan-2-ol, which is crucial for the development of chiral pharmaceuticals and agrochemicals. The use of whole-cell biocatalysts, such as Geotrichum candidum, in a semi-continuous flow process using supercritical carbon dioxide has been demonstrated for the reduction of other ketones, offering a green alternative to traditional chemical reductants. rsc.org

Another sustainable approach involves catalytic transfer hydrogenation, which utilizes environmentally benign hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. This method avoids the use of stoichiometric amounts of metal hydride reagents, reducing waste and improving the safety profile of the synthesis.

The principles of green chemistry also encourage the use of safer and more environmentally friendly reagents and solvents. eurekalert.org Research in this area focuses on replacing hazardous solvents with greener alternatives and developing catalytic systems that can be recycled and reused. nottingham.ac.uk

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

Synthetic RouteKey FeaturesPotential Advantages
Biocatalytic Reduction Use of ketoreductases (KREDs) or whole-cell catalysts. nih.govrsc.orgHigh enantioselectivity, mild reaction conditions, reduced environmental impact.
Catalytic Transfer Hydrogenation Employment of a catalyst and a hydrogen donor (e.g., isopropanol).Avoids stoichiometric metal hydrides, improved safety.
Green Chemistry Approaches Utilization of eco-friendly solvents and recyclable catalysts. eurekalert.orgReduced waste, lower toxicity, improved overall sustainability. nottingham.ac.uk

Exploration of Novel Reactivity Patterns

The trifluoromethyl and hydroxyl groups in this compound are known to influence the reactivity of the molecule. thieme-connect.comrsc.orgacs.org The electron-withdrawing nature of the trifluoromethyl group can impact the acidity of the adjacent hydroxyl group and influence the reaction pathways of nearby functional groups. The bromoalkane moiety provides a handle for a variety of nucleophilic substitution and coupling reactions.

The reactivity of the carbon-bromine bond is a key feature of this molecule. Similar to other bromoalkanes, it is expected to undergo nucleophilic substitution reactions with a range of nucleophiles. cloudfront.net However, the presence of the trifluoromethyl group could potentially influence the rate and regioselectivity of these reactions.

The secondary alcohol functionality can be oxidized to the corresponding ketone, 7-Bromo-1,1,1-trifluoroheptan-2-one, using various oxidizing agents. altervista.org Conversely, it can be used in esterification and etherification reactions. The conversion of the alcohol to a better leaving group, such as a tosylate, would facilitate further nucleophilic substitution reactions at the C-2 position. libretexts.orgpressbooks.pub

The formation of halohydrins, compounds containing adjacent halogen and hydroxyl groups, is a well-established reaction class. chemistrysteps.combyjus.commasterorganicchemistry.com While this compound is already a halohydrin derivative, its reactivity can be compared to simpler halohydrins. For instance, intramolecular cyclization to form an epoxide is a common reaction of halohydrins upon treatment with a base.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. youtube.comsyrris.com The synthesis and subsequent reactions of this compound are well-suited for integration with flow chemistry platforms.

The synthesis of chiral alcohols using continuous flow systems has been demonstrated for various pharmaceutical intermediates. nih.govmdpi.comencyclopedia.pubrsc.org For instance, the asymmetric reduction of the precursor ketone could be performed in a packed-bed reactor containing an immobilized biocatalyst or a heterogeneous chemical catalyst. This setup allows for continuous production and easy separation of the product from the catalyst.

Furthermore, the subsequent transformations of this compound can be carried out in a "telescoped" flow synthesis, where the product of one reaction is directly fed into the next reactor without intermediate purification steps. This approach significantly streamlines the synthetic process, saving time and resources. For example, a flow system could be designed to first synthesize the alcohol and then immediately use it in a nucleophilic substitution or coupling reaction. consumeraffairs.com

Advanced Characterization Beyond Routine Techniques

The comprehensive characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. While routine techniques like NMR and mass spectrometry are essential, advanced methods can provide deeper insights.

For the analysis of fluorinated compounds, specialized techniques are often required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the detection and quantification of fluorinated alcohols, even at trace levels in complex matrices. nih.govnih.govnih.gov The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as mobile phase additives in LC-MS can improve the ionization and detection of certain analytes. researchgate.net

To determine the absolute configuration of chiral this compound, X-ray crystallography of a suitable crystalline derivative would be the gold standard. Spectroscopic methods such as circular dichroism (CD) can also be employed to study the stereochemistry of the molecule. nih.gov

The study of residual fluorinated alcohols in materials has highlighted the importance of robust analytical methods to detect these compounds. nih.govacs.org Such methods would be critical for quality control and ensuring the purity of this compound and its downstream products.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 7-Bromo-1,1,1-trifluoroheptan-2-OL, and how do they influence experimental design?

  • Answer: The molecular formula (C₇H₁₀BrF₃O) and weight (247.05 g/mol) suggest moderate polarity, which impacts solubility in organic solvents like diethyl ether or dichloromethane . The trifluoromethyl group’s electron-withdrawing nature increases the hydroxyl group’s acidity, necessitating careful pH control in reactions. Storage at freezing temperatures (-20°C or below) is critical to prevent degradation .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Identify chemical shifts for the hydroxyl proton (δ ~2.5–4.0 ppm, broad) and trifluoromethyl carbons (δ ~110–125 ppm for ¹³C, split due to coupling with fluorine) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (if oxidized, ~1700 cm⁻¹) stretches.
  • GC-MS/MS : Verify molecular ion peaks (m/z 247.05) and fragmentation patterns for purity assessment.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Answer: Store under argon at ≤-20°C to mitigate hydrolysis or thermal decomposition. Use anhydrous solvents (e.g., Et₂O, THF) for reactions to avoid unintended solvolysis of the bromine substituent .

Advanced Questions

Q. What synthetic strategies are viable for introducing the trifluoromethyl group into the heptan-2-ol backbone?

  • Answer: While direct methods are not detailed in the evidence, analogous approaches include:

  • Electrophilic Fluorination : Use CF₃X (X = Cl, Br) reagents under radical initiation.
  • Nucleophilic Displacement : Replace a leaving group (e.g., Br) in 7-bromoheptan-2-ol derivatives with CF₃⁻ sources (e.g., Ruppert-Prakash reagent) .
  • Protection-Deprotection : Mask the hydroxyl group during fluorination to prevent side reactions.

Q. How do steric and electronic effects of the trifluoromethyl group influence nucleophilic substitution at the C7 bromine?

  • Answer: The trifluoromethyl group’s strong -I effect polarizes the C-Br bond, enhancing electrophilicity at C6. However, steric hindrance from the CF₃ group may slow SN2 reactions, favoring SN1 mechanisms in polar protic solvents. Computational modeling (DFT) is recommended to quantify activation barriers .

Q. What contradictions exist in reported reactivity data for brominated trifluoromethyl alcohols, and how can they be resolved?

  • Answer: Discrepancies in reaction yields (e.g., bromination vs. fluorination efficiency) may arise from solvent polarity or trace moisture. Replicate experiments under strictly anhydrous conditions and use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .

Methodological Recommendations

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst) for bromo-trifluoro alcohol synthesis .
  • Analytical Validation : Cross-validate HPLC purity data with ¹⁹F NMR to account for fluorine-specific interactions .

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